16-Heptadecyn-1-ol

Description

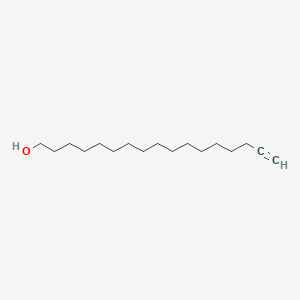

Structure

3D Structure

Properties

IUPAC Name |

heptadec-16-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h1,18H,3-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWWDCNQTPUQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447758 | |

| Record name | 16-Heptadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62873-30-7 | |

| Record name | 16-Heptadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Approaches to 16 Heptadecyn 1 Ol and Its Structural Analogues

Total Synthesis Strategies for 16-Heptadecyn-1-ol

The construction of a molecule like this compound, which features a long carbon chain with a terminal alkyne at one end and a primary alcohol at the other, requires a meticulous synthetic design.

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the primary disconnections involve the carbon-carbon bonds that form the long alkyl chain and the introduction of the alkyne and alcohol functionalities. A common strategy involves disconnecting the molecule into smaller, more readily available fragments. libretexts.orgkccollege.ac.in

One logical disconnection is at the C-C bond adjacent to the alkyne, suggesting a coupling reaction between a long-chain electrophile and an acetylene (B1199291) anion (or its synthetic equivalent). Another key disconnection is at a C-C bond further down the chain, allowing for the assembly of the carbon skeleton from smaller building blocks. The terminal alcohol can be introduced at various stages, often from a corresponding carboxylic acid or ester, or carried through the synthesis with appropriate protection. kccollege.ac.in

A plausible retrosynthetic pathway could start by disconnecting the C1-C2 bond, suggesting an acetylide coupling reaction. The long-chain fragment would be a 15-carbon alkyl halide, and the two-carbon fragment would be derived from acetylene.

Multi-Step Organic Reaction Sequences for Alkyne and Alcohol Moiety Construction

The synthesis of this compound often involves a sequence of well-established organic reactions. A representative synthesis could begin with a long-chain ω-bromo alcohol. The alcohol functionality is first protected to prevent it from interfering with subsequent reactions. libretexts.org

A common method for forming the alkyne is through the Corey-Fuchs reaction or the Seyferth-Gilbert homologation on a long-chain aldehyde. organic-chemistry.orgbibliotekanauki.pl Alternatively, an acetylide coupling reaction can be employed. pearson.com For instance, a protected ω-bromoalcohol can be reacted with lithium acetylide or a silyl-protected acetylene equivalent followed by deprotection. molaid.com

The construction of the long carbon chain can be achieved through various C-C bond-forming reactions, such as Grignard reactions or cuprate (B13416276) couplings. bibliotekanauki.pl Once the full carbon skeleton with the terminal alkyne is assembled, the protecting group on the alcohol is removed to yield this compound.

A specific example involves the coupling of two smaller fragments. For instance, a C10 fragment could be coupled with a C7 fragment, where each fragment already contains one of the desired functional groups (or a precursor).

Application of Protecting Group Chemistry in Synthetic Pathways

Protecting groups are essential in the synthesis of bifunctional molecules like this compound to ensure the selective reaction of one functional group in the presence of the other. libretexts.orgccspublishing.org.cn

Alcohol Protection: The primary alcohol is typically protected as a silyl (B83357) ether, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. cureffi.org These groups are stable under a variety of reaction conditions used to manipulate the other end of the molecule but can be easily removed with fluoride (B91410) reagents like tetra-n-butylammonium fluoride (TBAF). libretexts.orgcureffi.org Another common protecting group for alcohols is the tetrahydropyranyl (THP) ether, which is stable to basic and nucleophilic reagents but is readily cleaved under acidic conditions. libretexts.orgnih.gov

Alkyne Protection: The terminal alkyne proton is acidic and can interfere with certain reactions. ccspublishing.org.cn Therefore, it is often protected, for example, with a silyl group like trimethylsilyl (TMS). ccspublishing.org.cnsioc-journal.cn This not only protects the acidic proton but can also prevent unwanted coupling reactions. Cobalt carbonyl complexes can also serve as protecting groups for the alkyne moiety. scribd.com

Stereoselective Synthesis of Unsaturated Heptadecanols and Derivatives

The triple bond in this compound serves as a handle for the stereoselective introduction of double bonds, leading to the synthesis of various unsaturated long-chain alcohols.

Catalytic Hydrogenation Methods for Alkene Formation (e.g., Lindlar's Catalyst)

The partial hydrogenation of the alkyne in this compound can yield either the cis (Z) or trans (E) alkene, depending on the chosen catalyst and reaction conditions. libretexts.orgscribd.com

Cis-Alkene Formation: To obtain the cis-alkene, a "poisoned" catalyst is used, with Lindlar's catalyst being the most common choice. libretexts.orgchemistrytalk.org Lindlar's catalyst consists of palladium deposited on calcium carbonate and treated with a catalyst poison like lead acetate (B1210297) and quinoline. libretexts.orglibretexts.org This deactivation of the palladium catalyst prevents the complete reduction of the alkyne to an alkane, stopping the reaction at the alkene stage. libretexts.org The hydrogenation occurs with syn-addition of hydrogen atoms to the alkyne, resulting in the formation of a cis-alkene. chemistrytalk.org

Trans-Alkene Formation: The synthesis of the trans-alkene is typically achieved by the reduction of the alkyne with sodium or lithium metal in liquid ammonia. This reaction proceeds through a radical anion intermediate, and the thermodynamic stability of the trans-alkene product drives the stereochemical outcome. libretexts.org

Below is a table summarizing the stereoselective hydrogenation of alkynes:

| Desired Alkene | Reagents | Stereochemistry of Product |

| cis (Z)-Alkene | H₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | cis |

| trans (E)-Alkene | Na or Li, liquid NH₃ | trans |

Synthesis of Alkynyl Alcohol Derivatives and Branched Analogues

The synthetic framework for this compound can be adapted to create a variety of derivatives and analogues with modified properties.

The terminal alkyne provides a reactive site for various transformations. For example, it can undergo Sonogashira coupling with aryl or vinyl halides to introduce aromatic or conjugated systems. The alcohol group can be oxidized to an aldehyde or a carboxylic acid, the latter being a known derivative, 16-heptadecynoic acid. as-1.co.jp Esterification of the alcohol with various acids can produce a library of esters. google.com

The synthesis of branched analogues involves the use of branched starting materials in the synthetic sequence. For example, to introduce a methyl branch, a branched alkyl halide could be used in a coupling reaction. The synthesis of branched-chain fatty acids and alcohols often follows similar strategies, employing key C-C bond-forming reactions with appropriately substituted building blocks.

Chemical Transformations of this compound to Ester Derivatives (e.g., Acetates)

The conversion of long-chain alkynyl alcohols, such as this compound, to their corresponding acetate esters is a fundamental transformation in organic synthesis. This reaction is often employed to protect the hydroxyl group or to create derivatives for analytical purposes. A standard and effective method for this transformation is the acetylation using acetic anhydride (B1165640) with a base catalyst, such as pyridine (B92270).

A general procedure for the acetylation of a long-chain alcohol involves dissolving the alcohol in a suitable solvent, followed by the addition of acetic anhydride and a catalytic amount of a base like pyridine or 4-(dimethylamino)pyridine (DMAP). mdpi.comutrgv.edu Pyridine acts as a catalyst and also as a scavenger for the acetic acid byproduct formed during the reaction. sigmaaldrich.comcaltech.edu The reaction mixture is typically stirred at room temperature or gently heated to ensure completion. caltech.edu The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess reagents are removed, often by evaporation, and the resulting acetate ester is purified.

The following table outlines a representative procedure for the acetylation of a generic long-chain alcohol, which is applicable to this compound.

Table 1: Representative Procedure for the Acetylation of a Long-Chain Alcohol

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Dissolution | The alcohol is dissolved in a suitable solvent like dichloromethane (B109758) (DCM) or ether. caltech.edu | To create a homogeneous reaction medium. |

| 2 | Reagent Addition | Acetic anhydride and pyridine (or DMAP) are added to the solution. utrgv.educaltech.edu | Acetic anhydride is the acetylating agent; pyridine is the catalyst. |

| 3 | Reaction | The mixture is stirred at room temperature or heated (e.g., 70°C for 20-30 minutes) to drive the reaction to completion. caltech.edu | To form the acetate ester. |

| 4 | Work-up & Purification | The reaction is quenched, and the product is extracted and purified, often by chromatography. | To isolate the pure acetate derivative. |

The resulting 16-heptadecyn-1-yl acetate is a more volatile and less polar compound than its parent alcohol, making it amenable to analysis by gas chromatography (GC). sigmaaldrich.com This derivatization is a common strategy in the analysis of natural product extracts containing long-chain fatty alcohols.

Synthesis of Methyl-Branched Heptadecyn-1-ol Structures (e.g., 16-methyl-11-heptadecyn-1-ol)

The synthesis of methyl-branched analogues of this compound provides access to novel structures for various research applications. A documented synthesis of 16-methyl-11-heptadecyn-1-ol showcases a multi-step approach involving the coupling of smaller fragments. sigmaaldrich.com

The synthesis commences with the protection of a diol, followed by a series of reactions to build the carbon chain. A key step involves the acetylide coupling with a branched alkyl halide to introduce the methyl group at the desired position. The final step is the deprotection of the alcohol functionality to yield the target methyl-branched heptadecyn-1-ol.

A detailed synthetic sequence for 16-methyl-11-heptadecyn-1-ol is presented in the following table, based on published research findings. sigmaaldrich.com

Table 2: Synthetic Scheme for 16-methyl-11-heptadecyn-1-ol

| Step | Transformation | Key Reagents | Intermediate/Product | Yield |

| 1 | Acetylide Coupling | n-BuLi, THF-HMPA, 1-bromo-4-methylpentane (B146037) | 16-Methyl-1-[(tetrahydropyran-2-yl)oxy]heptadec-11-yne | 99% |

| 2 | Deprotection | pTSA, Methanol (B129727) | 16-methyl-11-heptadecyn-1-ol | 83% |

Data sourced from Carballeira et al. sigmaaldrich.com

The initial acetylide coupling reaction utilizes n-butyllithium (n-BuLi) to deprotonate a terminal alkyne, which then acts as a nucleophile, attacking 1-bromo-4-methylpentane to form the carbon skeleton of the target molecule with the iso-branching. sigmaaldrich.com The subsequent deprotection of the dihydropyranyl group using p-toluenesulfonic acid (pTSA) in methanol yields the final product, 16-methyl-11-heptadecyn-1-ol, as a colorless oil. sigmaaldrich.com The structure of the synthesized compound was confirmed by spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS). sigmaaldrich.com

Biological Activities and Mechanistic Investigations of 16 Heptadecyn 1 Ol

Investigation of Antimicrobial Efficacy

Extracts containing 16-Heptadecyn-1-ol have shown activity against a range of bacteria. For example, a methanolic extract of Blepharis ciliaris, which contains 7-Heptadecyn-1-ol, displayed moderate antibacterial effects. mdpi.com The minimum inhibitory concentration (MIC) for this extract was 500 µg/mL against Staphylococcus aureus and Bacillus subtilis, and 1000 µg/mL for Escherichia coli and Serratia marcescens. mdpi.com Similarly, an ethyl acetate (B1210297) extract of Anabasis setifera, also containing 13-Heptadecyn-1-ol, exhibited promising activity against several bacterial strains with MICs ranging from 31.25 to 125 µg/mL. plos.org

The antibacterial activity of extracts from Sonneratia caseolaris fruits, which include 13-Heptadecyn-1-ol, was tested against E. coli, S. aureus, and B. subtilis. The inhibitory effects were concentration-dependent, with the 50 mg/ml concentration of the methanol (B129727) extract and its fractions showing the strongest inhibition. nih.gov

Table 1: Antibacterial Activity of an Ethyl Acetate Extract of Anabasis setifera Containing 13-Heptadecyn-1-ol

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 26.6 ± 1.53 | 62.5 |

| Staphylococcus aureus | 25.2 ± 1.21 | 125 |

| Salmonella typhimurium | 28.9 ± 1.35 | 62.5 |

| Bacillus subtilis | 30.0 ± 1.0 | 31.25 |

Data sourced from a study on an extract of Anabasis setifera. plos.org

The presence of this compound has been noted in several plant extracts with documented antifungal activity. d-nb.infogsconlinepress.com For instance, an ethyl acetate extract of Anabasis setifera demonstrated activity against Candida albicans, Aspergillus brasiliensis, and Aspergillus fumigatus, with MIC values of 125 µg/mL for C. albicans and 250 µg/mL for the two Aspergillus species. plos.org Extracts from Solenostemma arghel, which also contain 13-Heptadecyn-1-ol, have shown antifungal effects against various fungi isolated from clinical equine wounds, including Penicillium funiculosum, P. jensenii, M. cinctum, and Candida albicans. academie-sciences.fr

Table 2: Antifungal Activity of an Ethyl Acetate Extract of Anabasis setifera Containing 13-Heptadecyn-1-ol

| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 24.33 ± 0.57 | 125 |

| Aspergillus brasiliensis | 15.96 ± 0.95 | 250 |

| Aspergillus fumigatus | 14.66 ± 0.57 | 250 |

Data sourced from a study on an extract of Anabasis setifera. plos.org

The precise mechanism of antimicrobial action for this compound has not been extensively studied. However, the antimicrobial activity of fatty alcohols and other phytochemicals found in the same extracts is often attributed to the disruption of the microbial cell membrane's integrity. plos.org This can lead to the leakage of cellular contents. plos.org Other proposed mechanisms for the extracts include the inhibition of essential enzymes, interference with virulence factors, induction of oxidative stress, and disruption of biofilm formation. plos.org For example, the alcohol group in compounds like fatty alcohols is known to possess antibacterial properties through the disruption of cell membranes and denaturation of microbial proteins. mdpi.com

Evaluation of Antioxidant Potential

The antioxidant potential of this compound is suggested by its presence in various plant extracts that exhibit free radical scavenging capabilities.

Studies on extracts containing this compound have demonstrated antioxidant activity through various assays. A methanolic extract of Blepharis ciliaris, which contains 7-Heptadecyn-1-ol, showed a concentration-dependent increase in DPPH radical scavenging activity, with a maximum inhibition of 81.54% at a concentration of 1000 µg/mL. mdpi.com Similarly, the essential oil of Taiwania flousiana, containing 13-Heptadecyn-1-ol, possessed antioxidant activity with an IC50 value of 33.51 μg/mL in a DPPH assay. An ethyl acetate extract of Anabasis setifera leaves, which also contains 13-Heptadecyn-1-ol, demonstrated an EC50 of 30.6 μg/mL in a DPPH assay. mdpi.com

Table 3: DPPH Radical Scavenging Activity of a Methanolic Extract of Blepharis ciliaris Containing 7-Heptadecyn-1-ol

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 62.5 | 16.20 |

| 125 | 29.87 |

| 250 | 48.34 |

| 500 | 67.12 |

| 1000 | 81.55 |

Data sourced from a study on an extract of Blepharis ciliaris. mdpi.com

Anti-Inflammatory Effects and Associated Molecular Pathways

This compound has demonstrated notable anti-inflammatory properties through its influence on key molecular pathways involved in the inflammatory response. researchgate.netnih.govsemanticscholar.orgmdpi.comijbpas.com Research indicates that this long-chain fatty alcohol can modulate inflammatory processes, which are often linked to the upregulation of pro-inflammatory enzymes and signaling pathways. nih.gov A primary mechanism underlying its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netmdpi.comscience.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2). mdpi.com By suppressing the activation of NF-κB, this compound can effectively downregulate the production of these inflammatory mediators, thereby mitigating the inflammatory response. researchgate.netscience.gov

The anti-inflammatory effects of compounds like this compound are significant, as chronic inflammation is a contributing factor to various diseases. ijbpas.comvietnamjournal.ru The ability to interfere with pathways like NF-κB highlights its potential as a subject for further investigation in the development of anti-inflammatory agents. mdpi.com

Other Noteworthy Bioactivities from Preclinical Studies

This compound has been identified as having activity against protozoan parasites, specifically Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govmdpi.com This disease is a significant health concern, and the limitations of current treatments necessitate the search for new, effective drugs. nih.govmdpi.comupf.edu

In vitro studies have shown that this compound can inhibit the proliferation of L. donovani promastigotes, one of the life cycle stages of the parasite. nih.gov While the precise mechanism is a subject of ongoing research, it is suggested that the compound may interfere with vital cellular processes within the parasite. mdpi.comnih.gov One proposed mechanism of action for similar fatty acids is the inhibition of the parasite's DNA topoisomerase IB enzyme, which would disrupt DNA replication and lead to cell death. nih.gov

Table 1: Antiprotozoal Activity of a Related Fatty Acid against Leishmania donovani This table presents data for a structurally similar compound, (Z)-16-methyl-11-heptadecenoic acid, to illustrate the potential antileishmanial and enzymatic inhibitory effects within this chemical class.

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| (Z)-16-methyl-11-heptadecenoic acid | L. donovani promastigotes | 165.5 ± 23.4 |

| (Z)-16-methyl-11-heptadecenoic acid | Leishmania DNA Topoisomerase IB (LdTopIB) | 62.3 ± 0.7 |

Data sourced from a study on a related marine fatty acid, indicating that the mechanism of toxicity towards L. donovani could be the inhibition of its DNA topoisomerase IB. nih.gov

DNA topoisomerases are essential enzymes that manage the topological state of DNA, making them critical for processes like DNA replication and transcription. mdpi.comscielo.brphcogrev.com As such, they are a key target for anticancer drugs. scielo.brphcogrev.comdergipark.org.tr Inhibitors of these enzymes can be categorized as poisons, which stabilize the enzyme-DNA complex leading to DNA strand breaks, or catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA. scielo.brphcogrev.com

Research has pointed to the potential of fatty acids and related compounds to act as inhibitors of DNA topoisomerase IB. nih.govnih.gov For instance, a study on a closely related compound, (Z)-16-methyl-11-heptadecenoic acid, demonstrated its ability to inhibit the Leishmania DNA topoisomerase IB (LdTopIB) with an IC₅₀ value of 62.3 ± 0.7 µM. nih.gov This inhibitory action is believed to be a key part of its antiprotozoal activity. nih.gov The structural differences between the parasite's topoisomerase and the human equivalent suggest that it may be possible to achieve selective inhibition, a desirable feature for drug development. nih.gov While direct studies on this compound's inhibition of human DNA topoisomerase IB are not detailed in the provided results, the activity of its analogs against a parasitic topoisomerase indicates a potential for this class of compounds to interact with these crucial enzymes.

This compound has been identified in extracts that exhibit cytotoxic effects against various cancer cell lines in vitro. semanticscholar.orgd-nb.infosemanticscholar.org This activity is a cornerstone of anticancer research, which seeks to identify compounds that can selectively inhibit the growth of or kill cancer cells. vietnamjournal.rufrontiersin.orgnih.govnih.gov

The mechanisms through which phytochemicals exert cytotoxic effects are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS). vietnamjournal.runih.govnih.gov In vitro assays, such as the MTT assay, are commonly used to determine the concentration at which a compound inhibits 50% of cell growth (IC₅₀), providing a measure of its cytotoxic potency. nih.govmdpi.comnih.gov

While specific IC₅₀ values for pure this compound are not consistently reported across the search results, its presence in plant extracts with demonstrated antitumor activities against cell lines like HepG2 (liver carcinoma) suggests it may contribute to these effects. d-nb.info The evaluation of pure compounds is a necessary next step to quantify their specific cytotoxic potential against different cancer types.

Table 2: Examples of In Vitro Cytotoxicity Data for Various Compounds and Extracts on Cancer Cell Lines This table provides a general reference for how cytotoxicity is measured and reported for different agents against various cancer cell lines.

| Agent | Cell Line | Assay | Incubation Time | IC₅₀ (µM) |

|---|---|---|---|---|

| Ph₃SnL1 (Organotin Compound) | MCF-7 (Breast) | CV | 48 h | 0.218 ± 0.025 |

| Ph₃SnL3 (Organotin Compound) | HepG2 (Liver) | MTT/CV | 48 h | 0.100 - 0.141 |

| Compound 1c (Indole Derivative) | HeLa (Cervical) | MTT | - | 0.50 |

| Compound 1c (Indole Derivative) | MCF-7 (Breast) | MTT | - | 0.55 |

Data sourced from studies on novel synthetic compounds to illustrate typical reporting of cytotoxic activity. frontiersin.orgmdpi.com

Natural Occurrence and Biosynthetic Considerations of 16 Heptadecyn 1 Ol

Identification in Botanical Species and Natural Extracts

Interactive Data Table: Documented Occurrences of Heptadecyn-1-ol Isomers in Plants

| Plant Species | Isomer Identified | Plant Family | Plant Organ | Reference |

|---|---|---|---|---|

| Pulicaria undulata | 13-Heptadecyn-1-ol | Asteraceae | Aerial Parts | guidechem.com |

| Varthemia candicans | 13-Heptadecyn-1-ol | Asteraceae | Aerial Parts | |

| Tagetes minuta | 12-Heptadecyn-1-ol | Asteraceae | Aerial Parts | |

| Vitis vinifera | 13-Heptadecyn-1-ol | Vitaceae | Leaves | |

| Lantana camara | 13-Heptadecyn-1-ol | Verbenaceae | Leaves | |

| Neurada procumbens | 13-Heptadecyn-1-ol | Neuradaceae | Whole Plant | |

| Citrullus colocynthis | 13-Heptadecyn-1-ol | Cucurbitaceae | Fruit Peels | |

| Sonneratia caseolaris | 13-Heptadecyn-1-ol | Lythraceae | Fruits | |

| Urginea maritima | 13-Heptadecyn-1-ol | Asparagaceae | Bulbs | |

| Anabasis setifera | Heptadecyn-1-ol | Amaranthaceae | Leaves | |

| Sinapis arvensis | 13-Heptadecyn-1-ol | Brassicaceae | Leaves | |

| Abrus precatorius | 13-Heptadecyn-1-ol | Fabaceae | Leaves | |

| Sorghum bicolor | 12-Heptadecyn-1-ol | Poaceae | Seeds | |

| Blepharis ciliaris | 7-Heptadecyn-1-ol | Acanthaceae | Not Specified | |

| Portulaca oleracea | 3-Heptadecyn-1-ol | Portulacaceae | Roots |

Acetylenic compounds, including long-chain alcohols, are known to be distributed within specific plant families.

Asteraceae : This family is a notable source of acetylenic compounds. 13-Heptadecyn-1-ol has been identified in Varthemia candicans and Pulicaria undulata. guidechem.com An isomer, 12-Heptadecyn-1-ol, was detected in the essential oil of Tagetes minuta, another member of the Asteraceae family.

Vitaceae : The presence of 13-Heptadecyn-1-ol has been confirmed in the methanolic leaf extract of Vitis vinifera (the common grape vine), highlighting the occurrence of these compounds in this economically important family.

Other families where these compounds have been found include the Verbenaceae (Lantana camara), Cucurbitaceae (Citrullus colocynthis), and Poaceae (Sorghum bicolor), indicating a wide, though sporadic, distribution across the plant kingdom.

Heptadecyn-1-ol isomers have been isolated from various parts of plants, suggesting their synthesis and storage can occur in different tissues.

Leaves : Leaves are a common source for the identification of these compounds. They have been detected in the leaf extracts of Lantana camara, Anabasis setifera, Vitis vinifera, and Sinapis arvensis.

Fruits : The compound 13-Heptadecyn-1-ol has been identified in the fruits of Sonneratia caseolaris and the fruit peels of Citrullus colocynthis.

Inflorescences and Aerial Parts : Studies on the aerial parts (which may include leaves, stems, and flowers) of Pulicaria undulata and Varthemia candicans have also confirmed the presence of 13-Heptadecyn-1-ol. guidechem.com

Subterranean Organs : The compound has also been found in the bulbs of Urginea maritima (white squill) and the roots of Portulaca oleracea, indicating it is not restricted to the aerial parts of plants.

Role as a Constituent in Complex Phytochemical Mixtures

In all documented cases, heptadecyn-1-ol isomers are found as components of complex phytochemical mixtures, rather than as isolated, major products. They exist alongside a wide array of other secondary metabolites, including fatty acids, sterols, terpenes, and phenolic compounds.

For instance, in the petroleum ether extract of Pulicaria undulata, 13-Heptadecyn-1-ol was identified at a concentration of 5.5% along with major constituents like eugenol (B1671780) (24.85%) and oleic acid (6.59%). guidechem.com Similarly, in an extract from the peels of Citrullus colocynthis, it was present at 5.51%, while other compounds like phenol, (1,1-dimethylethyl)-4-methoxy made up 12.52% of the extract. In the leaves of Lantana camara, it was found as a minor constituent, accounting for only 1.60% of the identified compounds in the ethyl acetate (B1210297) fraction. This suggests that these acetylenic alcohols are part of the broader lipophilic secondary metabolism of the plants.

Proposed Biosynthetic Pathways of Long-Chain Terminal Alkynes in Biological Systems

The biosynthesis of acetylenic lipids, particularly those with a terminal alkyne like 16-Heptadecyn-1-ol, is an area of ongoing research. While the specific pathway for this compound has not been elucidated, general mechanisms for the formation of terminal and internal alkynes in nature provide a strong basis for a proposed pathway.

The formation of a triple bond from a single bond is an energetically demanding process. In plants and other organisms, this is typically achieved by specialized enzymes known as fatty acid desaturases or acetylenases, which are often non-heme diiron enzymes.

Two primary classes of enzymes are known to form terminal alkynes:

JamB-like non-heme diiron desaturases/acetylenases : This class of membrane-bound enzymes can introduce a double bond and then a triple bond into a fatty acyl chain. The JamABC system, discovered in cyanobacteria, provides a model for this process. In this system, a fatty acid is activated and loaded onto an acyl carrier protein (ACP). The desaturase/acetylenase, JamB, then acts on this substrate to create a terminal alkyne. It is proposed that a similar enzymatic system could synthesize this compound by acting on a stearic acid (C18) precursor, followed by chain shortening, or a C17 fatty acid precursor. The resulting 16-heptadecynoic acid would then be reduced at the carboxyl group to form the final alcohol, this compound.

BesB-like PLP-dependent lyases : A different pathway, found in Streptomyces, uses a set of enzymes (BesB, BesC, BesD) to convert L-lysine into a terminal alkyne-containing amino acid. This pathway involves chlorination, oxidative C-C bond cleavage, and finally elimination and isomerization catalyzed by a PLP-dependent enzyme to form the alkyne. While this pathway produces shorter-chain amino acids, it demonstrates the diverse enzymatic strategies nature employs to synthesize terminal alkynes.

For the more commonly found internal alkynes like 13-Heptadecyn-1-ol, the biosynthesis is thought to proceed via a desaturase that acts on an existing double bond. For example, the enzyme Crep1 from Crepis alpina converts the Δ12 double bond of linoleic acid into a triple bond to form crepenynic acid. A similar mechanism acting on a C17 fatty acid with a double bond at the Δ13 or Δ16 position could theoretically produce the precursors to 13-Heptadecyn-1-ol or this compound, respectively.

Chemical Biology Applications and Structure Activity Relationship Studies for 16 Heptadecyn 1 Ol

Elucidation of Molecular Targets and Biological Pathways

Currently, there is a notable absence of specific research dedicated to elucidating the molecular targets and biological pathways of 16-Heptadecyn-1-ol. Scientific investigations have more frequently focused on its structural isomers or derivatives.

For instance, studies on the related compound, 1-Acetoxy-2-hydroxy-16-heptadecen-4-one , a derivative of a similar C17 backbone, suggest a potential role in lipid metabolism. This compound has been identified as a potential biomarker in certain pathological conditions, such as bladder and renal cell carcinoma, indicating its involvement in metabolic pathways that are altered in disease states. d-nb.info Specifically, it was part of a metabolite panel that could distinguish between bladder cancer and renal cell carcinoma in patients with hematuria. d-nb.info Furthermore, research on soil metabolomics has shown that the abundance of related compounds, such as 1-acetoxy-2-hydroxy-16-heptadecyn-4-one, can be influenced by microbial activity, suggesting an interaction with biological systems at a metabolic level. frontiersin.org However, the precise molecular targets and the exact mechanisms of action for these analogues remain largely under investigation.

Another analogue, (Z)-16-methyl-11-heptadecenoic acid , has been synthesized and studied for its biological activity. Research has shown that this fatty acid exhibits antiprotozoal activity against Leishmania donovani, the parasite responsible for leishmaniasis. nih.gov The primary molecular target identified for its therapeutic effect is the leishmania DNA topoisomerase IB enzyme (LdTopIB), which it inhibits with a significant IC50 value. nih.govcaister.comunav.eduscielo.br

It is important to underscore that these findings pertain to analogues and not to this compound itself. The direct molecular interactions and biological roles of this compound have not been a subject of focused study in the available scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues for Bioactivity Optimization

Detailed Structure-Activity Relationship (SAR) studies specifically for this compound are not documented. SAR studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure.

In the case of its analogue, (Z)-16-methyl-11-heptadecenoic acid , the research has primarily focused on its total synthesis and initial bioactivity screening. nih.gov While the study established its antileishmanial activity and its inhibitory effect on LdTopIB, a systematic exploration of how structural modifications to the fatty acid chain, the position and stereochemistry of the double bond, or the terminal methyl group would affect its potency has not been reported. Such studies would be a critical next step in optimizing its therapeutic potential.

For the derivative 1-Acetoxy-2-hydroxy-16-heptadecen-4-one , some general synthetic routes have been described, which could form the basis for creating a library of analogues for SAR studies. These include modifications like oxidation, reduction, and substitution of its functional groups. However, published research has not yet detailed the synthesis of such a library or the corresponding evaluation of their biological activities to establish a clear SAR.

The table below summarizes the key structural features of this compound and its studied analogues.

| Compound Name | Chemical Formula | Key Structural Features |

| This compound | C₁₇H₃₂O | C17 backbone, terminal alkyne at C-16, primary alcohol at C-1 |

| 1-Acetoxy-2-hydroxy-16-heptadecen-4-one | C₁₉H₃₄O₄ | C17 backbone, alkene at C-16, ketone at C-4, hydroxyl at C-2, acetoxy at C-1. nih.gov |

| (Z)-16-methyl-11-heptadecenoic acid | C₁₈H₃₄O₂ | C17 backbone, cis-double bond at C-11, terminal carboxylic acid, methyl branch at C-16. nih.gov |

This table is based on available chemical information for the listed compounds and does not imply direct SAR studies have been conducted.

Development of this compound as a Chemical Probe for Biological Systems

The development and application of a compound as a chemical probe require a deep understanding of its selectivity, potency, and mechanism of action, allowing it to be used as a tool to study biological systems.

There is currently no information in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe. The necessary foundational research, including the identification of a specific molecular target and detailed SAR studies, has not been conducted for this compound.

Similarly, while its analogues have shown some biological activity, they have not been advanced to the stage of chemical probe development. For a compound like (Z)-16-methyl-11-heptadecenoic acid , further studies would be needed to confirm its selectivity for LdTopIB over other topoisomerases and to potentially develop tagged versions for target engagement and visualization studies within the parasite.

Advanced Research Directions and Future Perspectives for 16 Heptadecyn 1 Ol

Computational Chemistry and Molecular Modeling Approaches

Computational methods are becoming indispensable in modern chemical and biological research, offering predictive insights that can guide and accelerate experimental work. For 16-heptadecyn-1-ol, these in silico tools can be instrumental in predicting its biological activities and interaction mechanisms, thereby prioritizing research efforts.

Molecular Docking: This technique is a cornerstone of computational drug discovery, used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.govmdpi.com For this compound, molecular docking simulations could be employed to screen its potential interactions with a wide range of biological targets. Given its structure as a long-chain fatty alcohol, plausible protein targets could include enzymes involved in lipid metabolism, such as fatty acid synthases, cyclooxygenases, or lipoxygenases, as well as membrane-bound receptors and ion channels whose functions are modulated by lipids. The docking process would involve generating a 3D model of this compound and computationally placing it into the binding sites of various protein crystal structures to calculate a binding energy score, which indicates the stability of the interaction. nih.gov

In Silico Activity Prediction: Beyond single-target docking, quantitative structure-activity relationship (QSAR) models and other machine learning algorithms can predict a spectrum of potential biological activities and physicochemical properties. By analyzing the structural features of this compound—such as its long aliphatic chain, terminal alkyne, and hydroxyl group—these models can compare it against large databases of compounds with known activities. This can generate hypotheses about its potential as an antimicrobial, anti-inflammatory, or anticancer agent, which can then be validated experimentally.

| Computational Approach | Application for this compound | Potential Outcomes |

| Molecular Docking | Predicting binding modes and affinities with specific enzymes (e.g., fatty acid metabolism enzymes, membrane receptors). | Identification of high-priority biological targets; understanding of key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| In Silico ADMET Prediction | Forecasting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Early assessment of drug-likeness and potential liabilities, guiding chemical modifications to improve pharmacokinetic properties. |

| QSAR Modeling | Correlating structural features with potential biological activities based on existing datasets. | Prediction of novel therapeutic activities (e.g., antimicrobial, cytotoxic) to guide biological screening efforts. |

Development of Novel Analytical Platforms for Enhanced Detection and Quantification

The terminal alkyne group is a relatively rare functionality in biological systems, making it an excellent target for highly specific and sensitive detection methods. nih.gov Future research can focus on creating novel analytical platforms that exploit the unique reactivity of this group for the detection and quantification of this compound in complex matrices like biological fluids or environmental samples. nih.gov

Sensor Development:

Metal-Organic Frameworks (MOFs): Luminescent MOFs functionalized with groups that interact with the alkyne moiety could be designed. rsc.org The binding of this compound could induce a change in the fluorescence of the MOF, allowing for sensitive detection. The porous and stable nature of MOFs makes them ideal for such sensor applications. rsc.org

Gold Nanoparticle (AuNP)-Based Assays: Small molecules with alkyne groups can be used for the rapid surface functionalization of gold nanoparticles. acs.org This principle can be adapted to develop colorimetric sensors or lateral flow assays where the presence of this compound triggers an aggregation of AuNPs or a signal on a test strip. acs.org

Spectroscopic Techniques:

Surface-Enhanced Raman Scattering (SERS): The carbon-carbon triple bond of a terminal alkyne provides a strong and distinct signal in Raman spectroscopy. acs.org By designing SERS-active nanoprobes, the Raman signal of this compound can be dramatically amplified. This would enable ultra-sensitive detection, potentially down to the single-molecule level, and allow for its quantification in biological samples, such as within specific cellular compartments like mitochondria. nih.gov

Biotechnological Production and Sustainable Sourcing Strategies

Commercial production of long-chain fatty alcohols typically relies on either petrochemical synthesis or the chemical processing of plant-derived oils. strategicallies.co.uknih.gov Both routes have environmental drawbacks. The future of this compound production lies in sustainable, bio-based methods using engineered microorganisms. nih.gov

Metabolic Engineering: The principles of metabolic engineering can be applied to microbial chassis like Escherichia coli or Saccharomyces cerevisiae to establish a de novo biosynthesis pathway for this compound. lbl.gov This would involve several key steps:

Enhancing Fatty Acid Precursor Supply: Engineering the host's native fatty acid metabolism to increase the intracellular pool of long-chain fatty acyl-CoAs or acyl-ACPs. nih.gov

Chain Length Control: Modifying fatty acid synthases to ensure the preferential production of a C17 backbone.

Introduction of Terminal Alkyne Biosynthesis: Heterologous expression of the recently discovered carrier protein-dependent terminal alkyne biosynthetic machinery, such as the JamABC enzyme cassette. researchgate.netescholarship.org This system can convert a fatty acid into a terminal alkyne. escholarship.org

Reduction to Alcohol: Introducing a fatty acyl-CoA or fatty acyl-ACP reductase (FAR) to catalyze the final reduction step to the primary alcohol. nih.gov

This biotechnological approach offers a route to produce this compound from simple, renewable feedstocks like glucose, significantly improving the sustainability of its production. warf.org

| Production Strategy | Description | Advantages |

| Petrochemical Synthesis | Derived from fossil fuels through chemical processes. | Not reliant on agriculture. |

| Oleochemical Synthesis | Derived from natural fats and oils (e.g., palm, coconut oil) via chemical conversion. | Uses renewable plant-based feedstock. |

| Microbial Fermentation (Future) | Engineered microbes (E. coli, yeast) are programmed to convert renewable sugars into this compound. | Highly sustainable, reduced environmental footprint, precise control over molecular structure. frontiersin.orgnih.gov |

Potential Applications in Organic Materials Science and Functional Polymers

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel functional polymers. The terminal alkyne can participate in highly efficient polymerization reactions, while the long aliphatic chain can impart unique physical properties such as hydrophobicity, flexibility, and self-assembly characteristics.

"Click" Polymerization: The terminal alkyne is a prime substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." semanticscholar.orgresearchgate.net By reacting this compound with di- or multifunctional azide-containing monomers, a variety of polymers, such as poly(triazole)s, can be synthesized. oup.com The resulting materials could be used as advanced coatings, adhesives, or specialty plastics.

Thiol-Yne Chemistry: The alkyne group can react sequentially with two thiol groups in a thiol-yne reaction, which can be initiated by light (photopolymerization). acs.org This allows for the creation of highly cross-linked polymer networks. Using this compound in such formulations could produce soft, degradable elastomers with potential applications in biomedical devices and tissue engineering. acs.org The long C17 chain would act as a flexible spacer within the polymer network.

Conjugated Polymers: While the single triple bond in this compound does not make it a conjugated monomer on its own, it can be chemically modified or used as a side-chain to functionalize conjugated polymer backbones. mdpi.com The long alkyl chain could be used to improve the solubility and processability of otherwise intractable conjugated polymers, which are of interest for applications in organic electronics.

Integration into Multidisciplinary Research Platforms for Drug Discovery and Chemical Tool Development

Perhaps the most significant future prospect for this compound is its use as a versatile chemical tool in drug discovery and chemical biology. bohrium.com The terminal alkyne serves as a bioorthogonal handle, meaning it can undergo specific chemical reactions in a complex biological environment without interfering with native biochemical processes. nih.gov

Chemical Probes and Activity-Based Profiling: this compound can be used as a parent structure to build chemical probes. Through a CuAAC "click" reaction, a reporter tag—such as a fluorescent dye (e.g., fluorescein) or an affinity tag (e.g., biotin)—can be attached to the alkyne terminus. alfa-chemistry.comcd-bioparticles.com If the fatty alcohol portion of the molecule binds to a specific protein target in a cell lysate or living cell, the reporter tag allows for the visualization or isolation of that target protein. This is the principle behind activity-based protein profiling (ABPP), a powerful method for discovering new drug targets and understanding drug mechanisms.

Fragment-Based Drug Discovery: In fragment-based drug discovery (FBDD), small molecular fragments are screened for weak binding to a protein target. The terminal alkyne on this compound makes it an ideal "alkyne fragment." If it shows binding to a target, its alkyne group provides a convenient and specific point for chemically "clicking" on other fragments to build a more potent lead compound.

Bioconjugation: The ability to "click" this compound onto other molecules can be used to create novel bioconjugates. nih.gov For example, it could be attached to peptides or targeting ligands to improve their lipid solubility and ability to cross cell membranes, or it could be used to anchor molecules to lipid nanoparticles for drug delivery applications. nih.gov

| Application Area | Role of this compound | Example Use Case |

| Activity-Based Protein Profiling | A scaffold for creating chemical probes. | Attaching a fluorescent dye via click chemistry to identify cellular enzymes that bind long-chain fatty alcohols. |

| Fragment-Based Drug Discovery | A versatile alkyne-containing fragment. | Identifying weak binding to a protein's active site, then using the alkyne to link to other fragments to increase affinity. |

| Bioconjugation | A lipophilic handle for modifying biomolecules. | Clicking it onto a therapeutic peptide to enhance its membrane permeability and cellular uptake. |

| Drug Delivery | A component for functionalizing lipid-based delivery systems. | Incorporating it into liposomes or nanoparticles to provide a surface handle for attaching targeting molecules. |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 16-heptadecyn-1-ol using the Brown alkyne zipper reaction?

- Methodological Answer : The synthesis involves isomerizing non-terminal alkynes to terminal alkynes via a 1,3-propanediamide potassium base. Key parameters include:

- Reaction Conditions : Use of Fe(NO₃)₃ as a catalyst at 90°C (optimal for yield) .

- Safety Precautions : Handling potassium hydride (KH) requires inert atmospheres (e.g., nitrogen/argon) due to its pyrophoric nature. Substitute with safer bases like Li/1,3-propanediamine or KOt-Bu for scaled-up reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the terminal alkyne product. Confirm purity via TLC and NMR .

Q. How can researchers ensure reproducibility of this compound synthesis?

- Methodological Answer :

- Detailed Protocols : Document catalyst stoichiometry (e.g., 5 mol% Fe(NO₃)₃), solvent (dry THF), and reaction time (typically 6–12 hrs) .

- Characterization : Provide NMR (¹H/¹³C), FT-IR (C≡C stretch ~2100 cm⁻¹), and mass spectrometry data in supplementary materials. Cross-reference with published spectra .

- Batch Consistency : Report melting points, HPLC retention times, and elemental analysis for purity validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., sand), then dispose as hazardous waste. Avoid water to prevent exothermic reactions .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation or degradation .

Advanced Research Questions

Q. How can isotopic labeling be applied to study the mechanistic pathway of the Brown alkyne zipper reaction in synthesizing this compound?

- Methodological Answer :

- Deuterium Tracer Studies : Introduce deuterated substrates (e.g., D₂O quench) to track hydrogen migration during isomerization. Analyze via ²H NMR or mass spectrometry .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated alkynes to identify rate-determining steps .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate transition states and validate proposed allenyl intermediates .

Q. What analytical strategies resolve discrepancies in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer :

- Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the terminal alkyne proton (≡C-H) at δ 1.8–2.1 ppm may split due to coupling with adjacent CH₂ groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error. For oxidized byproducts, use LC-MS/MS to identify degradation pathways .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in non-polar solvents (e.g., hexane) .

Q. How can researchers optimize the catalytic efficiency of Fe(NO₃)₃ in the alkyne zipper reaction while minimizing side reactions?

- Methodological Answer :

- Catalyst Screening : Test alternative Fe(III) salts (e.g., FeCl₃, Fe(acac)₃) and ligands (e.g., bipyridine) to enhance turnover frequency .

- Reaction Monitoring : Use in-situ IR spectroscopy to track alkyne consumption and optimize temperature/time profiles .

- Additives : Introduce stabilizing agents (e.g., crown ethers) to mitigate base-induced side reactions like polymerization .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported melting points or solubility data for this compound?

- Methodological Answer :

- Interlaboratory Validation : Compare data across ≥3 independent studies. For example, discrepancies in melting points (e.g., 45°C vs. 52°C) may arise from polymorphic forms or impurities .

- Standardized Protocols : Adopt ASTM methods for melting point determination (e.g., capillary tube method with controlled heating rates) .

- Peer Review : Publish raw DSC/TGA curves and solvent purity data to enable cross-validation .

Q. What statistical methods are recommended to analyze variability in reaction yields for scaled-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading). Apply ANOVA to identify significant factors .

- Control Charts : Track yield trends over multiple batches to detect systemic issues (e.g., catalyst deactivation) .

- Error Propagation Analysis : Quantify uncertainties in stoichiometry and measurement tools (e.g., ±2% balance error) using Monte Carlo simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.